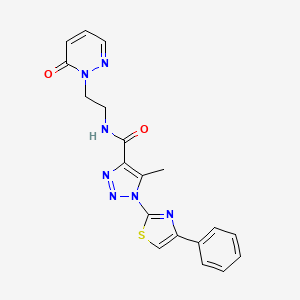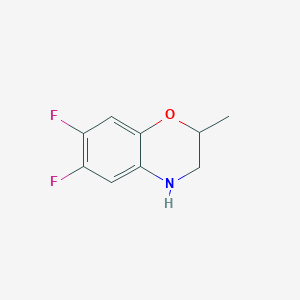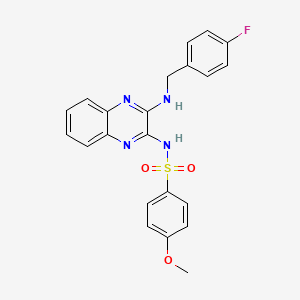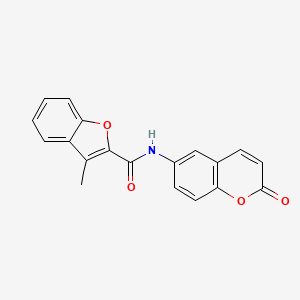![molecular formula C14H13Cl2NO2 B3001632 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide CAS No. 1219914-65-4](/img/structure/B3001632.png)
3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring careful control of reaction conditions to achieve the desired product. In the case of the compound N-(4,6-dichloropyrimidine-2-yl)benzamide, the synthesis process was meticulously carried out, and the structure was confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, HRMS, IR, and single-crystal X-ray diffraction . Similarly, the compound 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was synthesized and characterized by X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra . These studies highlight the importance of a comprehensive analytical approach to confirm the identity and purity of synthesized compounds.
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its chemical behavior and potential applications. For N-(4,6-dichloropyrimidine-2-yl)benzamide, single-crystal X-ray diffraction revealed that it crystallizes in a monoclinic system with specific cell parameters and volume. The crystal structure was found to be stabilized by intermolecular hydrogen bonding interactions . On the other hand, the molecular structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was also determined using X-ray diffraction and further analyzed using DFT calculations to compare the optimized geometrical structure with the experimental data . These analyses provide detailed insights into the molecular geometry and stability of the compounds.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure and the presence of functional groups. Although the provided papers do not detail specific chemical reactions involving the compounds, the analyses of their structures suggest potential reactivity patterns. For instance, the presence of amide groups in both compounds could imply susceptibility to hydrolysis under certain conditions. Moreover, the dichloropyrimidine moiety in N-(4,6-dichloropyrimidine-2-yl)benzamide may participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and reactivity are essential for the practical application of chemical compounds. The crystallographic analysis of N-(4,6-dichloropyrimidine-2-yl)benzamide provides data on its density and molecular interactions, which can influence its physical properties . The study on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide includes computational predictions of its vibrational frequencies and chemical shifts, which are related to its chemical properties . Additionally, the electronic properties such as excitation energies and frontier orbital energies were computed, which are relevant for understanding the compound's reactivity and potential use in electronic applications .
Applications De Recherche Scientifique
Synthesis and Reactivity
Research on the synthesis and reactivity of compounds related to "3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide" reveals insights into their potential applications. Studies include the development of methods for synthesizing benzamide derivatives with furan and piperazine rings, demonstrating their significance in medicinal chemistry, particularly as enzyme inhibitors (Abbasi et al., 2020). Another research focused on the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, indicating the potential for electrophilic substitution reactions that could lead to new chemical entities with varied applications (Aleksandrov & El’chaninov, 2017).
Photocatalytic Degradation
The photocatalytic degradation of organic pollutants using titanium dioxide-loaded adsorbent supports, including compounds similar to "this compound," has been investigated, highlighting the role of such compounds in environmental cleanup (Torimoto et al., 1996).
Antimicrobial and Antiplasmodial Activities
Furan-3-carboxamides, akin to the target compound, have shown promising in vitro antimicrobial activity against a range of microorganisms. This highlights their potential as leads for the development of new antimicrobial agents (Zanatta et al., 2007). Similarly, acyl derivatives of 3-aminofurazanes have been explored for their antiplasmodial activities, contributing to the search for new treatments against malaria (Hermann et al., 2021).
Propriétés
IUPAC Name |
3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-9(7-11-3-2-6-19-11)17-14(18)10-4-5-12(15)13(16)8-10/h2-6,8-9H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVFGLFZMRRNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde](/img/structure/B3001567.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3001569.png)

![4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride](/img/structure/B3001571.png)
